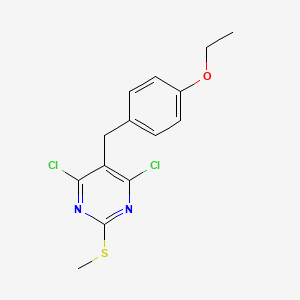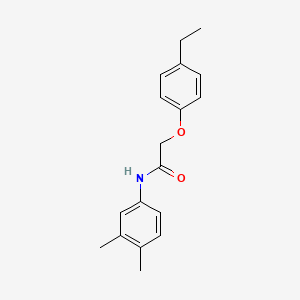![molecular formula C12H15F3N2O B5879458 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cell behavior and function.
Biochemical and Physiological Effects
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can reduce tumor growth in animal models and improve cognitive function in mice.
Advantages and Limitations for Lab Experiments
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide research, including the development of new 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide derivatives with improved properties, the investigation of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide's potential as a therapeutic agent for various diseases, and the exploration of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide's applications in material science and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide and its effects on various signaling pathways in cells.
Synthesis Methods
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can be synthesized through a multistep process that involves the reaction of 4,4,4-trifluorobutanoyl chloride with N-methyl-N-[(3-methylpyridin-2-yl)methyl]amine. The resulting product is purified through column chromatography to obtain 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide in high purity.
Scientific Research Applications
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been studied as a catalyst for various chemical reactions.
properties
IUPAC Name |
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-9-4-3-7-16-10(9)8-17(2)11(18)5-6-12(13,14)15/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRERXMGUNYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-N-methyl-N-[(3-methylpyridin-2-YL)methyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)
![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)


![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)


![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)
